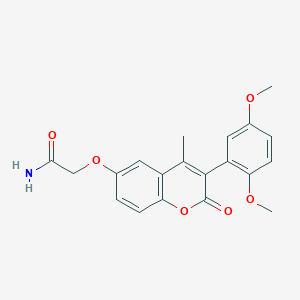
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an improved process for synthesizing (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting the same with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water has been described .Molecular Structure Analysis
The molecular structure of similar compounds like N-(2,5-DIMETHOXYPHENYL)-2-(MESITYLOXY)ACETAMIDE has been reported. It has a linear formula of C19H23NO4 . Another similar compound, Acetamide, N-(2,5-dimethoxyphenyl)-, has a molecular formula of C10H13NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Acetamide, N-(2,5-dimethoxyphenyl)-, have been reported. It has a molecular weight of 195.2151 .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
A comprehensive study on the design and synthesis of thiazolidin-4-ones based on chromen derivatives demonstrated the potential of these compounds for further medicinal and biochemical applications. These synthesized compounds are planned to be evaluated for antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their significance in drug discovery (Čačić et al., 2009).
Anticancer Activity
Novel coumarin derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. Notably, certain derivatives exhibited significant inhibitory activities, surpassing that of 5-fluorouracil, a standard chemotherapy drug, against tumor cells. This showcases the compound's potential in the development of new anticancer therapies (Shi et al., 2020).
Antioxidant Activity
Research on new coumarin derivatives revealed their antioxidant activities, with some synthesized compounds exhibiting higher efficacy than ascorbic acid in neutralizing free radicals. These findings indicate the compound's utility in creating antioxidant agents, which are crucial for combating oxidative stress-related diseases (Kadhum et al., 2011).
Metabolic Studies
An investigation into the metabolism of a novel antiangiogenic agent, KR-31831, which contains a similar chromen structure, in rats using LC-MS analysis, shed light on the metabolic pathways and potential biotransformations of related compounds, providing insights into their pharmacokinetic properties (Kim et al., 2005).
Material Science Applications
A study on the crystal structure of a poly[(acetone-O)-coumarin derivative] highlighted its potential application in material science, particularly in the development of novel polymeric materials with specific optical and mechanical properties (Penkova et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-9-13(26-10-18(21)22)5-7-17(14)27-20(23)19(11)15-8-12(24-2)4-6-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVIWGUHYQVATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

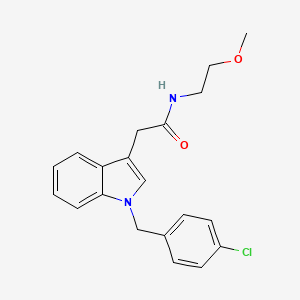
![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)
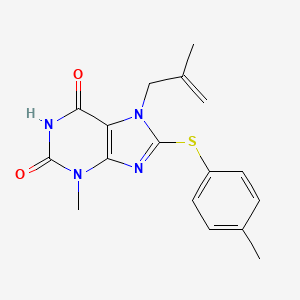
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
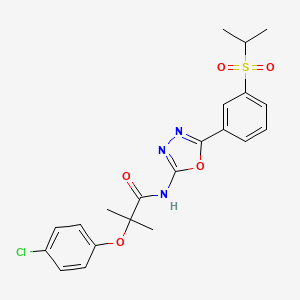
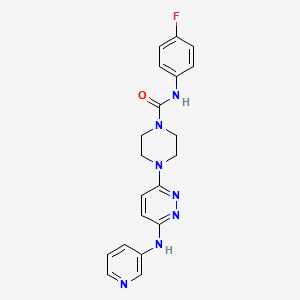
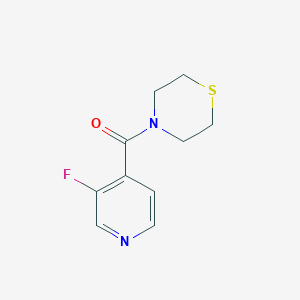
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
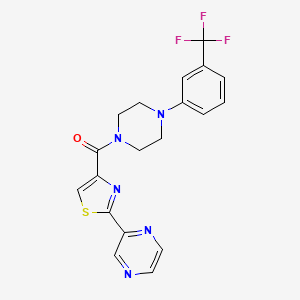
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)